|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>[OH-].[K+]>[C:11]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1)(=[O:13])[CH3:12] |f:2.3|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
39.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After one and a half hours of stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
a thick suspension of a white solid
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44 g | |
| YIELD: CALCULATEDPERCENTYIELD | 67.1% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |